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Abstract

Epivogeloside, an iridoid glycoside identified in plant species such as Lonicera japonica
(Japanese honeysuckle), Ophiorrhiza liukiuensis, and Halenia elliptica, represents a class of
natural products with significant therapeutic potential.[1][2][3] Preliminary investigations
suggest its involvement in anti-inflammatory and antioxidant pathways, making it a compound
of high interest for pharmaceutical research.[4] The definitive characterization of its molecular
architecture is a prerequisite for understanding its mechanism of action and for any future
synthetic or semi-synthetic development efforts. This guide provides a comprehensive,
methodology-focused walkthrough of the chemical structure elucidation of epivogeloside,
grounded in modern spectroscopic and spectrometric techniques. We will detail the causality
behind experimental choices, present self-validating protocols, and synthesize data to logically
derive the final structure.

Part 1: Foundational Analysis - Establishing the
Molecular Blueprint

The initial phase of any structure elucidation workflow is to define the fundamental properties of
the unknown molecule: its elemental composition and the degree of unsaturation. This
information provides the foundational constraints upon which all subsequent spectroscopic
data will be interpreted.
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High-Resolution Mass Spectrometry (HRMS) for
Molecular Formula Determination

The first and most critical step is to obtain an accurate mass of the intact molecule. For a polar,
thermally labile iridoid glycoside like epivogeloside, Liquid Chromatography coupled with
Electrospray lonization Mass Spectrometry (LC-ESI-MS) is the method of choice.[5][6][7] ESI is
a soft ionization technique that minimizes fragmentation, allowing for the reliable detection of
the molecular ion.

The analysis yields the exact mass of the protonated molecule, [M+H]*, or a common adduct
such as the sodiated molecule, [M+Na]*.[5] For epivogeloside, the experimentally determined
accurate mass for the [M+Na]* adduct would be compared against a chemical database.
PubChem lists the exact mass of epivogeloside as 388.13694696 Da.[1] This high-precision
measurement allows for the unambiguous determination of the molecular formula: C17H24010.

Table 1: Physicochemical and HRMS Data for Epivogeloside

Property Value Source | Method

High-Resolution Mass
Molecular Formula C17H24010

Spectrometry (HRMS)
] Calculated from Molecular
Molecular Weight 388.37 g/mol
Formula
Exact Mass 388.13694696 Da PubChem CID: 14192590[1]
lonization Mode ESI (Positive) Recommended for Glycosides

| Observed lon | [M+H]*, [M+Na]* | Expected Pseudomolecular lons |

Calculation of the Hydrogen Deficiency Index (HDI)

With a confirmed molecular formula, the Hydrogen Deficiency Index (HDI), also known as the
degree of unsaturation, can be calculated. The HDI reveals the total number of rings and/or
multiple bonds (double, triple) within the structure.[8]

e Formula: HDI =C - (H/2) + (N/2) + 1
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e Calculation for C17H24010: HDI = 17 - (24/2) + (0/2) + 1 =17 -12+1=6

An HDI of 6 indicates a combination of six rings and/or double bonds. This is consistent with
the expected structure of an iridoid glycoside, which contains a bicyclic iridoid core (2 rings), a
lactone carbonyl group (1 C=0 double bond), a vinyl group (1 C=C double bond), and a
pyranose sugar ring (1 ring), totaling five degrees of unsaturation. The sixth degree of
unsaturation is accounted for by the pyran ring fused to the cyclopentane ring in the core
structure.

Part 2: The Core Investigation - Multi-dimensional
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the
detailed connectivity and stereochemistry of complex organic molecules.[9][10][11] A suite of
1D and 2D NMR experiments is required to assemble the complete structural puzzle of
epivogeloside.

Experimental Protocol: NMR Spectroscopy of
Epivogeloside

o Sample Preparation: Dissolve 5-10 mg of purified epivogeloside in 0.5 mL of a suitable
deuterated solvent (e.g., Methanol-da (CD30OD) or DMSO-de). The choice of solvent is critical
to ensure sample solubility and to avoid overlapping solvent signals with key analyte
resonances.

¢ Instrumentation: Acquire spectra on a high-field NMR spectrometer (=500 MHz) equipped
with a cryoprobe for enhanced sensitivity.

e 1D NMR Acquisition:

o H NMR: Acquire with a 45° or 90° pulse, a spectral width of ~12 ppm, and a sufficient
number of scans to achieve a high signal-to-noise ratio.

o 13C NMR: Acquire using proton decoupling. A 90° pulse and a larger spectral width (~200
ppm) are standard.
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o DEPT-135: Acquire to differentiate between CH/CHs (positive signals) and CH:z (negative
signals) carbons. Quaternary carbons are absent.

e 2D NMR Acquisition:

o

COSY (Correlation Spectroscopy): To map *H-'H spin systems.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) *H-13C
correlations. The optimization of the long-range coupling delay (e.g., to 8 Hz) is crucial.

o NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): To determine
spatial proximities of protons for stereochemical assignment. A mixing time of 300-800 ms
is typically used.

Data Interpretation and Fragment Assembly

The systematic analysis of the NMR spectra allows for the deconstruction of the molecule into
its constituent spin systems, which are then reconnected to form the complete structure.

e 1H and 3C NMR: These initial spectra provide a census of the proton and carbon
environments. For epivogeloside, we expect to see distinct signals corresponding to a vinyl
group (CH=CH:2), a methoxy group (OCHs), several oxymethine protons (CH-O), an
anomeric proton of the sugar, and a lactone carbonyl carbon (~170 ppm).

e COSY Analysis: The COSY spectrum is used to trace proton-proton connectivities. It will
clearly delineate the spin system of the glucose unit, starting from the anomeric proton and
extending through the sugar ring. It will also map out the connections within the iridoid
aglycone backbone.

 HSQC Analysis: This experiment serves as a bridge, assigning each proton to its directly
bonded carbon atom, thus populating the NMR data table with confirmed H-13C pairs.

o HMBC Analysis - The Key to Connectivity: The HMBC spectrum provides the critical long-
range correlations needed to link the isolated spin systems.[12]
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o Glycosidic Linkage: A crucial correlation will be observed from the anomeric proton of the
glucose (H-1") to a carbon in the aglycone, definitively establishing the point of attachment.

o Aglycone Assembly: Correlations from protons across the iridoid skeleton will connect
fragments that are not directly coupled, such as linking the vinyl group to the core ring
structure.

o Functional Group Placement: A correlation from the methoxy protons (-OCH?s) to its
attached carbon confirms its location.

« NOESY/ROESY Analysis - Defining 3D Space: This experiment is vital for determining the
relative stereochemistry. For iridoids, key NOE correlations often define the fusion of the two
rings. The designation "epi" in epivogeloside implies a stereochemical difference at a single
chiral center compared to its known isomer, vogeloside. The NOESY/ROESY data is
essential to pinpoint this specific stereochemical inversion by observing the presence or
absence of key through-space correlations.[5]

Table 2: Representative NMR Data for Epivogeloside
H hetical Assi )

. OH (ppm), Key HMBC Key NOESY
Position oC (ppm) . . .
mult. (J in Hz) Correlations Correlations
1 98.5 5.10,d (3.5) C-3,C-9,C5 H-9, H-5
C-1,C-4,C-5, C-
3 78.2 425, m H-4a, H-11
11
1' (Anomeric) 102.1 4.85,d (7.8) C-6 H-3', H-5'
OCHs 56.4 3.55, s C-3 H-3

Part 3: Corroborative Evidence - Tandem Mass
Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides powerful corroborating evidence for the
proposed structure by analyzing its fragmentation pattern.[13]
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Experimental Protocol: LC-MS/MS Analysis

Instrumentation: Utilize a hybrid mass spectrometer such as a Quadrupole Time-of-Flight (Q-
TOF) or an Orbitrap instrument, which allows for high-resolution measurement of both
precursor and fragment ions.[14][15]

lon Selection: In the first stage of mass analysis (MS1), the previously identified
pseudomolecular ion of epivogeloside (e.g., [M+H]* at m/z 389.14) is isolated.

Fragmentation: The isolated precursor ion is subjected to Collision-Induced Dissociation
(CID) in a collision cell filled with an inert gas (e.g., argon or nitrogen).

Fragment Analysis: The resulting fragment ions are analyzed in the second stage of mass
analysis (MS2), generating the MS/MS spectrum.

Predicted Fragmentation Pathway

For an iridoid glycoside, the fragmentation is often highly characteristic:

Glycosidic Bond Cleavage: The most prominent fragmentation pathway is the neutral loss of
the glucose moiety (CeH1005, 162.05 Da). This results in a major fragment ion corresponding
to the protonated aglycone.[16][17]

Aglycone Fragmentation: Subsequent fragmentation of the aglycone provides further
structural information. Common losses include water (H20), carbon monoxide (CO), and
cleavages across the iridoid rings, which can help confirm the core structure deduced from
NMR.[17][18]

Part 4: Synthesis and Visualization of the
Elucidation Workflow

The final structure is derived not from a single piece of evidence, but from the convergence of

all acquired data. The process is a logical, step-by-step assembly validated at each stage.

Overall Elucidation Workflow

The following diagram illustrates the integrated workflow for determining the structure of

epivogeloside.
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This diagram highlights the critical 2- and 3-bond correlations that piece together the molecular
skeleton.
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Caption: Key HMBC correlations connecting the fragments of Epivogeloside.

Conclusion

The structural elucidation of epivogeloside is a systematic process that relies on the
synergistic application of high-resolution mass spectrometry and multi-dimensional NMR
spectroscopy. By first establishing the molecular formula and degree of unsaturation, a
framework is created for the detailed analysis of NMR data. 2D NMR experiments, particularly
COSY, HSQC, and HMBC, are indispensable for assembling the carbon skeleton and linking
the aglycone to the glycosidic moiety. The final determination of the molecule's complex
stereochemistry is achieved through NOESY/ROESY experiments. The entire proposed
structure is then validated against the fragmentation patterns observed in tandem mass
spectrometry. This rigorous, multi-faceted approach ensures the unambiguous assignment of
the chemical structure, a critical step that enables further investigation into the promising
biological activities of epivogeloside.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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